molecular formula C4H7N3O B7968661 4-(aminomethyl)-2,3-dihydro-1H-pyrazol-3-one

4-(aminomethyl)-2,3-dihydro-1H-pyrazol-3-one

Cat. No.: B7968661
M. Wt: 113.12 g/mol
InChI Key: DJWSCDFLTBMYKM-UHFFFAOYSA-N
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Description

4-(aminomethyl)-2,3-dihydro-1H-pyrazol-3-one is an organic compound with a unique structure that includes a pyrazolone ring substituted with an aminomethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(aminomethyl)-2,3-dihydro-1H-pyrazol-3-one typically involves the reaction of hydrazine derivatives with α,β-unsaturated carbonyl compounds. One common method is the condensation of hydrazine hydrate with ethyl acetoacetate, followed by cyclization and subsequent aminomethylation. The reaction conditions often require a basic environment and moderate temperatures to facilitate the formation of the pyrazolone ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient production while minimizing environmental impact.

Chemical Reactions Analysis

Types of Reactions

4-(aminomethyl)-2,3-dihydro-1H-pyrazol-3-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazolone derivatives.

    Reduction: Reduction reactions can convert the compound into different aminomethyl-substituted pyrazolones.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups at the aminomethyl position.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include various substituted pyrazolones, which can be further functionalized for specific applications.

Scientific Research Applications

4-(aminomethyl)-2,3-dihydro-1H-pyrazol-3-one has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its bioactive properties.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-(aminomethyl)-2,3-dihydro-1H-pyrazol-3-one involves its interaction with molecular targets such as enzymes and receptors. The aminomethyl group can form hydrogen bonds and electrostatic interactions with active sites, modulating the activity of the target molecules. Pathways involved may include inhibition of specific enzymes or modulation of receptor activity, leading to desired biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-aminobenzoic acid: An organic compound with similar functional groups but different structural framework.

    4-aminocoumarin derivatives: Compounds with a coumarin core and aminomethyl substitution, used in various applications.

    4-(((4-methoxyphenyl)amino)methyl)-N,N-dimethylaniline: A compound with a similar aminomethyl group but different aromatic substitution.

Uniqueness

4-(aminomethyl)-2,3-dihydro-1H-pyrazol-3-one is unique due to its pyrazolone core, which imparts distinct chemical and biological properties

Properties

IUPAC Name

4-(aminomethyl)-1,2-dihydropyrazol-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7N3O/c5-1-3-2-6-7-4(3)8/h2H,1,5H2,(H2,6,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJWSCDFLTBMYKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=O)NN1)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

113.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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